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Executive Summary
AZD-5069 is an orally bioavailable, selective, and reversible antagonist of the CXC chemokine

receptor 2 (CXCR2).[1][2] CXCR2 is a key mediator in the recruitment of neutrophils to sites of

inflammation, and its dysregulation is implicated in various inflammatory diseases and cancers.

[1] This technical guide provides a comprehensive review of the early-phase clinical trial data

for AZD-5069, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics,

and safety profile. The document summarizes quantitative data in structured tables, details key

experimental methodologies, and provides visual diagrams of critical pathways and workflows

to facilitate a deeper understanding of this compound.

Mechanism of Action
AZD-5069 functions by directly binding to the CXCR2 receptor, a G protein-coupled receptor,

and inhibiting its activation by chemokine ligands such as CXCL1 and CXCL8 (IL-8).[1][3] This

blockade prevents downstream signaling cascades that are crucial for neutrophil chemotaxis,

adhesion, and migration from the bloodstream into tissues.[1][3] By inhibiting neutrophil

recruitment, AZD-5069 has the potential to mitigate inflammation and neutrophil-mediated

tissue damage.[1] In preclinical oncology models, this mechanism has also been shown to

potentially inhibit tumor cell proliferation and modulate the tumor microenvironment.[1][4] AZD-
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5069 is a potent antagonist with a pIC50 value of 8.8 for inhibiting CXCL8 binding to human

CXCR2.[5] It is characterized as a slowly reversible antagonist, with its pharmacological effects

influenced by time and temperature.[3][5]
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Caption: AZD-5069 antagonism of the CXCR2 signaling pathway.

Clinical Pharmacology: Pharmacokinetics (PK)
The pharmacokinetic profile of AZD-5069 has been characterized in eight Phase I studies

involving 240 healthy volunteers.[6][7] The compound exhibits predictable, linear

pharmacokinetics suitable for twice-daily oral administration.[6][7]
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Table 1: Summary of AZD-5069 Pharmacokinetic
Parameters in Healthy Volunteers
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Parameter Value / Observation Citation

Absorption (Tmax)

Rapidly absorbed; ~2 hours to

reach peak concentration

(fasting).

[6][7]

Half-Life (t½)
Initial: ~4 hours; Terminal: ~11

hours.
[6][7]

Dosing Regimen
Half-life data supports twice-

daily (BID) administration.
[6][7]

Steady State
Achieved within 2-3 days of

repeated dosing.
[6][7]

Accumulation
Minimal accumulation (~1.1-

fold) with twice-daily dosing.
[6][7]

Dose Proportionality

Systemic exposure (AUC) is

approximately proportional to

the dose.

[6][7]

Food Effect

A high-fat meal reduced Cmax

by 50% but did not change

total exposure (AUC).

[6][7]

Variability

Low intra-subject variability

(AUC: 3-11%); Moderate inter-

subject variability (AUC: 29-

64%).

[6][7]

Metabolism
Primarily mediated by CYP3A4

and CYP2C9.
[6]

Drug Interaction

Co-administration with

ketoconazole (strong CYP3A4

inhibitor) increased AZD-5069

AUC by 2.1-fold and Cmax by

1.6-fold.

[7][8]

Special Populations Elderly subjects had 39%

higher AUC. Japanese

[6][7]
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subjects had similar or slightly

higher exposure than

Caucasians.

Excretion

Less than 5% of the dose is

excreted as the parent drug in

urine.

[6][7]

Clinical Pharmacology: Pharmacodynamics (PD)
The primary pharmacodynamic effect of AZD-5069 is a dose-dependent, reversible reduction in

circulating and tissue-level neutrophils, consistent with its mechanism of action.

Table 2: Summary of AZD-5069 Pharmacodynamic
Effects
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Population Dose Regimen
Key
Pharmacodynamic
Finding

Citation

Healthy Volunteers Single dose ≥ 5.45 mg

Reversible reduction

in blood neutrophil

counts.

[8]

Bronchiectasis

Patients
80 mg BID for 28 days

69% reduction in

absolute sputum

neutrophil count vs.

placebo.

[9]

Severe Asthma

Patients

45 mg BID for up to

12 months

Sustained ~25%

reduction in blood

neutrophils.

[8]

COPD Patients
50-80 mg BID for 4

weeks

13-40% average

decrease in blood

neutrophil counts from

baseline.

[10]

Healthy Volunteers 100 mg BID

Significant increase in

serum concentrations

of CXCR2 ligands IL-8

and GROα.

[11]

Healthy Volunteers Dose-ranging

Target engagement

confirmed via ex vivo

GRO-α induced

CD11b expression

assay.

[8]

Early-Phase Clinical Safety and Tolerability
Across multiple early-phase trials in both healthy volunteers and patient populations, AZD-5069
has been generally well-tolerated. The most consistent safety finding is a reduction in

neutrophil counts, an expected consequence of its pharmacology.
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Table 3: Summary of Safety and Tolerability in Early-
Phase Trials

Population N Dose Regimen
Key Safety
Findings

Citation

Healthy

Volunteers
214

Single doses up

to 200 mg;

Multiple doses

up to 100 mg

BID for 6.5 days

Well tolerated;

No clinically

significant

adverse effects

observed.

[8]

Severe Asthma 640

5, 15, or 45 mg

BID for 6-12

months

Generally well

tolerated. Most

common adverse

event was

nasopharyngitis.

[12]

Moderate-to-

Severe COPD
87

50 mg or 80 mg

BID for 4 weeks

Well tolerated.

No increase in

infection rates

vs. placebo. 4

patients

discontinued due

to decreased

neutrophil count.

[10]

Bronchiectasis 52
80 mg BID for 28

days

Well tolerated.

Similar number

of

infections/exacer

bations vs.

placebo, but led

to more

discontinuations

in the AZD-5069

group (4 vs. 0).

[9]
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Summary of Key Early-Phase Clinical Trials
A number of Phase I and II trials have investigated AZD-5069 across various indications, from

inflammatory diseases to oncology.

Table 4: Overview of Selected Early-Phase AZD-5069
Clinical Trials
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ClinicalTrials.g
ov ID

Phase
Population /
Indication

Key
Objective(s)

Citation

NCT00953888,

NCT01051505,

etc. (8 trials)

I
Healthy

Volunteers

Assess safety,

tolerability, and

pharmacokinetic

s of single and

multiple

ascending

doses.

[6][7]

NCT01480739 I
Healthy

Volunteers

Neutrophil

Function Study.
[13]

NCT01233232 IIa
Moderate-to-

Severe COPD

Evaluate safety

and tolerability

over 4 weeks.

[10]

NCT01704495 IIb
Uncontrolled

Severe Asthma

Evaluate efficacy

(exacerbation

rate) and safety.

[12]

N/A IIa Bronchiectasis

Evaluate effect

on sputum

neutrophil

counts, safety,

and tolerability.

[9]

Eudract: 2016-

003141-28
I/II

Metastatic

Castration-

Resistant

Prostate Cancer

(mCRPC)

Assess safety

and determine

the appropriate

dose in

combination with

enzalutamide.

[4]

NCT02499328 Ib/II

Advanced Solid

Tumors / Head &

Neck Squamous

Cell Carcinoma

Evaluate safety

and efficacy in

combination with

durvalumab.

[14]
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Experimental Protocols & Methodologies
Pharmacokinetic Analysis
Across the Phase I studies, pharmacokinetic parameters for AZD-5069 were evaluated using

standard non-compartmental analysis (NCA) methods on plasma concentration-time data.[7]

Ex Vivo Whole Blood Assay for Target Engagement
Target engagement and receptor coverage were demonstrated using an ex vivo whole blood

assay measuring the expression of the adhesion molecule CD11b on neutrophils in response

to a CXCR2 ligand.[8]
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Experimental Workflow: Ex Vivo CD11b Expression Assay

1. Collect Whole Blood
from subjects dosed with

AZD-5069 or Placebo

2. Ex Vivo Stimulation
with CXCR2 Ligand

(e.g., GRO-α)

3. Staining
with fluorescently-labeled

anti-CD11b antibody

4. Flow Cytometry Analysis

5. Quantify CD11b
Surface Expression

on Neutrophils

Result: Inhibition of
CD11b upregulation

demonstrates target engagement

Click to download full resolution via product page

Caption: Workflow for assessing AZD-5069 target engagement in whole blood.

Neutrophil Function Assays
To ensure that CXCR2 antagonism did not compromise essential host defense mechanisms,

key neutrophil functions were assessed. These studies confirmed that while AZD-5069 reduced
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neutrophil counts, it did not impair the phagocytic or oxidative capacity of the remaining cells.

[11][15]

Experimental Workflow: Neutrophil Function Assays

Phagocytosis Assay Oxidative Burst Assay

1. Isolate Neutrophils
or use Whole Blood from

dosed subjects

2a. Incubate cells with
fluorescently-labeled

pathogens (e.g., E. coli)

2b. Stimulate cells
(e.g., with PMA or fMLP)

3a. Quench extracellular
fluorescence

4a. Analyze via
Flow Cytometry

5. Quantify % of positive cells
and mean fluorescence intensity

3b. Add substrate that
fluoresces upon oxidation

(e.g., DHR 123)

4b. Analyze via
Flow Cytometry

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4693488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5286957/
https://www.benchchem.com/product/b605765?utm_src=pdf-body-img
https://www.benchchem.com/product/b605765?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Facebook [cancer.gov]

2. Azd-5069 | C18H22F2N4O5S2 | CID 56645576 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine
receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

4. hra.nhs.uk [hra.nhs.uk]

5. selleckchem.com [selleckchem.com]

6. Pharmacokinetics of the Oral Selective CXCR2 Antagonist AZD5069: A Summary of Eight
Phase I Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

7. Pharmacokinetics of the Oral Selective CXCR2 Antagonist AZD5069: A Summary of Eight
Phase I Studies in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

8. AZD5069 [openinnovation.astrazeneca.com]

9. publications.ersnet.org [publications.ersnet.org]

10. The safety and tolerability of oral AZD5069, a selective CXCR2 antagonist, in patients
with moderate-to-severe COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

11. The effect of a selective CXCR2 antagonist (AZD5069) on human blood neutrophil count
and innate immune functions - PMC [pmc.ncbi.nlm.nih.gov]

12. Efficacy and safety of a CXCR2 antagonist, AZD5069, in patients with uncontrolled
persistent asthma: a randomised, double-blind, placebo-controlled trial - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. go.drugbank.com [go.drugbank.com]

14. researchgate.net [researchgate.net]

15. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host
immunity in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Review of early-phase clinical trials involving AZD-
5069]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605765#review-of-early-phase-clinical-trials-
involving-azd-5069]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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